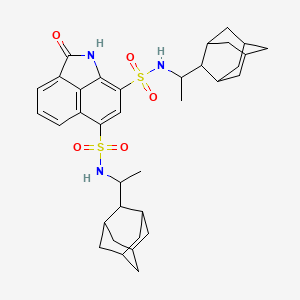
2-(3,5-Dimethylisoxazol-4-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,5-Dimethylisoxazol-4-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H12N2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 140.19 . For a detailed molecular structure, it’s recommended to refer to scientific databases or resources that provide molecular structure visualization .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the resources I have access to. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, solubility, etc., are not specified in the resources I have access to. For detailed information, it’s recommended to refer to material safety data sheets (MSDS) or contact chemical suppliers .Applications De Recherche Scientifique
Analysis of Toxicity and Environmental Impact
- A scientometric review focused on the toxicity and environmental impact of the herbicide 2,4-D, illustrating the global research trends and identifying gaps in the study of its toxicological effects. This research underscores the importance of understanding the ecological and health implications of chemical compounds widely used in agriculture (Zuanazzi et al., 2020).
Advances in Heterocyclic Chemistry
- Research on the synthesis and application of triazole derivatives has been significant due to their wide range of biological activities. These compounds serve as key scaffolds in drug discovery, demonstrating the versatility of heterocyclic chemistry in developing new therapeutic agents (Ferreira et al., 2013).
Environmental Persistence and Effects of Chemicals
- Studies on the occurrence, fate, and toxicological effects of various chemicals, including flame retardants and pesticides, in the environment highlight the need for comprehensive risk assessments. Such research informs regulatory policies and the design of safer chemical alternatives (Zuiderveen et al., 2020).
Catalysis and Synthetic Methodologies
- Innovations in catalytic synthesis, such as the development of polyoxymethylene dimethyl ethers (OMEs) as clean fuels, demonstrate the role of chemistry in addressing energy and environmental challenges. This area of research showcases the potential for chemical compounds to contribute to sustainable technologies (Baranowski et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with handling and using “2-(3,5-Dimethylisoxazol-4-yl)ethanamine dihydrochloride” are not specified in the resources I have access to. It’s crucial to handle all chemical compounds with appropriate safety measures. Always refer to the material safety data sheet (MSDS) provided by the manufacturer .
Orientations Futures
The future directions for the use and study of “2-(3,5-Dimethylisoxazol-4-yl)ethanamine dihydrochloride” are not specified in the resources I have access to. The potential applications and research directions would depend on the properties and effects of this compound, which are subjects of ongoing research .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.2ClH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEIFXHNTOAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2504833.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2504836.png)



![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)
![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)


